molecular formula C10H22Cl2N2 B6285412 N-cyclopentylpiperidin-4-amine dihydrochloride CAS No. 1197238-04-2

N-cyclopentylpiperidin-4-amine dihydrochloride

Cat. No. B6285412
CAS RN: 1197238-04-2
M. Wt: 241.2
InChI Key:
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Description

N-cyclopentylpiperidin-4-amine dihydrochloride (NCPD) is an organic compound that is widely used in scientific research. NCPD is a cyclic amine that is composed of a piperidine ring, a cyclopentyl group, and two hydrogen chloride molecules. NCPD is a highly effective chiral reagent and has a variety of applications in scientific research.

Scientific Research Applications

N-cyclopentylpiperidin-4-amine dihydrochloride has many applications in scientific research. It is used as a chiral reagent in asymmetric synthesis, as a catalyst in organic synthesis, and as a ligand in coordination chemistry. N-cyclopentylpiperidin-4-amine dihydrochloride is also used as a chiral selector in high-performance liquid chromatography.

Mechanism of Action

N-cyclopentylpiperidin-4-amine dihydrochloride acts as a chiral reagent by forming an enantiomerically pure complex with a chiral molecule. This complex can then be used to catalyze a reaction, or it can be used as a chiral selector in chromatography.
Biochemical and Physiological Effects
N-cyclopentylpiperidin-4-amine dihydrochloride has no known biochemical or physiological effects, as it is not intended for use in humans or animals.

Advantages and Limitations for Lab Experiments

N-cyclopentylpiperidin-4-amine dihydrochloride has many advantages for use in lab experiments. It is a highly effective chiral reagent and can be used to catalyze a variety of reactions. N-cyclopentylpiperidin-4-amine dihydrochloride is also relatively inexpensive and easy to synthesize. The main limitation of N-cyclopentylpiperidin-4-amine dihydrochloride is its limited solubility in water.

Future Directions

Future research on N-cyclopentylpiperidin-4-amine dihydrochloride could focus on developing new synthetic methods for its production, as well as exploring its potential applications in other areas of scientific research. Additionally, further research could be conducted on the mechanism of action of N-cyclopentylpiperidin-4-amine dihydrochloride and its ability to act as a chiral selector in chromatography. Finally, research could be conducted on the development of new derivatives of N-cyclopentylpiperidin-4-amine dihydrochloride that could be used in more efficient and cost-effective syntheses.

Synthesis Methods

N-cyclopentylpiperidin-4-amine dihydrochloride can be synthesized from the reaction of 3-cyclopentyl-1-piperidinecarboxylic acid and 4-aminopiperidine. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in an inert solvent such as dichloromethane. The reaction yields a precipitate of N-cyclopentylpiperidin-4-amine dihydrochloride dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentylpiperidin-4-amine dihydrochloride involves the reaction of cyclopentylmagnesium bromide with 4-piperidone followed by reduction of the resulting intermediate with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "Cyclopentylmagnesium bromide", "4-piperidone", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Addition of cyclopentylmagnesium bromide to 4-piperidone in anhydrous ether to form N-cyclopentyl-4-piperidone", "Reduction of N-cyclopentyl-4-piperidone with sodium borohydride in methanol to form N-cyclopentylpiperidin-4-amine", "Quaternization of N-cyclopentylpiperidin-4-amine with hydrochloric acid to form N-cyclopentylpiperidin-4-amine dihydrochloride" ] }

CAS RN

1197238-04-2

Product Name

N-cyclopentylpiperidin-4-amine dihydrochloride

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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